2-Thiophen-2-yl-benzooxazol-5-ylamine
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Overview
Description
2-Thiophen-2-yl-benzooxazol-5-ylamine is a chemical compound with the molecular formula C11H8N2OS and a molecular weight of 216.26 g/mol . It is a benzooxazole derivative, which means it contains a benzene ring fused to an oxazole ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophen-2-yl-benzooxazol-5-ylamine typically involves the reaction of 2-aminothiophene with 2-chlorobenzooxazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
2-Thiophen-2-yl-benzooxazol-5-ylamine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine .
Scientific Research Applications
2-Thiophen-2-yl-benzooxazol-5-ylamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Thiophen-2-yl-benzooxazol-5-ylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would vary based on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: A benzoxazole derivative known for its fluorescent properties.
2-Thiophen-2-yl-benzooxazol-5-ylamine: Another benzoxazole derivative with similar structural features.
Uniqueness
This compound is unique due to its specific combination of a thiophene ring and a benzooxazole ring. This unique structure imparts specific chemical and physical properties that make it valuable for various research applications .
Properties
IUPAC Name |
2-thiophen-2-yl-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c12-7-3-4-9-8(6-7)13-11(14-9)10-2-1-5-15-10/h1-6H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSQBVAYYVOKFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(O2)C=CC(=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349574 |
Source
|
Record name | 2-Thiophen-2-yl-benzooxazol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52331-74-5 |
Source
|
Record name | 2-(2-Thienyl)-5-benzoxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52331-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophen-2-yl-benzooxazol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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